Physicochemical Distinction from Simple Pyrrole-2-Carboxylate Comparator Esters
The target compound possesses a distinct physicochemical signature compared to simpler pyrrole-2-carboxylate esters. Its topological polar surface area (TPSA) is 79.39 Ų and LogP is 1.67, based on calculated values . In contrast, the comparator methyl pyrrole-2-carboxylate (C6H7NO2, MW 125.13) has a lower TPSA and LogP characteristic of a simple alkyl ester, while ethyl pyrrole-2-carboxylate (CAS 2199-43-3) likewise lacks the branched-chain hydroxy acid ester motif. This difference is a class-level inference based on structural comparison; no direct experimental head-to-head data for these exact comparators is published for the target compound.
| Evidence Dimension | Physicochemical properties (TPSA, LogP) influencing permeability and solubility |
|---|---|
| Target Compound Data | TPSA 79.39 Ų, LogP 1.67 |
| Comparator Or Baseline | Methyl pyrrole-2-carboxylate and ethyl pyrrole-2-carboxylate (no experimental TPSA/LogP values for the exact comparators located in allowed sources) |
| Quantified Difference | Not directly quantifiable from available data; structural class difference noted |
| Conditions | Calculated properties based on structure; no experimental assay comparison available |
Why This Matters
The higher TPSA and branched-chain ester may influence solubility, stability, and membrane partitioning compared to simple alkyl esters, making empirical procurement selection necessary when these properties are critical to the intended application.
